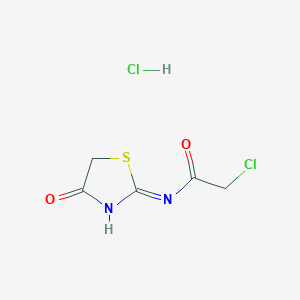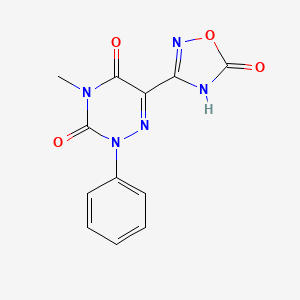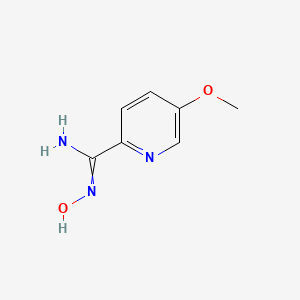
1-Phényl-2-pyrrolidinyléthylamine hcl
Vue d'ensemble
Description
1-Phenyl-2-pyrrolidinylethylamine HCl, also known as Phenylpiracetam, is a nootropic drug that was first developed in Russia in the 1980s. It has a molecular weight of 226.75 .
Molecular Structure Analysis
The molecular formula of 1-Phenyl-2-pyrrolidinylethylamine HCl is C12H19ClN2 . The InChI code is 1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H .Physical And Chemical Properties Analysis
1-Phenyl-2-pyrrolidinylethylamine HCl is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Chimie Médicinale
1-Phényl-2-pyrrolidinyléthylamine HCl: est un composé qui a été étudié en chimie médicinale en raison de son cycle pyrrolidine, une caractéristique courante des molécules bioactives . Cette structure est connue pour sa capacité à explorer efficacement l'espace pharmacophore et à contribuer à la stéréochimie des molécules, ce qui est crucial dans la conception de médicaments. Les dérivés du composé ont été utilisés comme auxiliaires chiraux dans la synthèse diastéréosélective de substances médicinales, ce qui pourrait conduire au développement de nouveaux médicaments présentant des propriétés énantiosélectives .
Agriculture
Dans le secteur agricole, This compound et ses dérivés pourraient être utilisés comme inducteurs ou auxiliaires chiraux dans la synthèse de produits agrochimiques. La capacité du composé à former des blocs de construction chiraux peut être cruciale pour créer des substances qui interagissent avec des cibles biologiques spécifiques dans les plantes ou les ravageurs, améliorant l'efficacité des produits chimiques agricoles .
Science des Matériaux
Le cycle pyrrolidine présent dans This compound est également important en science des matériaux. Il peut être incorporé dans les polymères pour améliorer leurs propriétés, telles que l'augmentation de la stabilité thermique ou de la conductivité électrique. Ces polymères pourraient trouver des applications dans diverses industries, y compris l'électronique, les revêtements et la nanotechnologie .
Science de l'Environnement
En science de l'environnement, This compound peut être utilisé dans la synthèse de matériaux ou de produits chimiques respectueux de l'environnement. Son rôle de bloc de construction pour la chimie verte est précieux dans le développement de procédés et de matériaux durables qui minimisent l'impact environnemental .
Biochimie
Le rôle du composé en biochimie est lié à son potentiel en tant qu'organocatalyseur chiral modulaire. Il peut être utilisé pour construire des catalyseurs qui facilitent des réactions biochimiques importantes, notamment celles impliquées dans les voies métaboliques ou la synthèse de biomolécules .
Pharmacologie
This compound: est pertinent en pharmacologie pour son utilisation potentielle dans la synthèse de composés pharmacologiquement actifs. Son échafaudage pyrrolidine peut être utilisé pour créer de nouveaux médicaments présentant des activités biologiques spécifiques, aidant au traitement de diverses maladies .
Safety and Hazards
The safety information for 1-Phenyl-2-pyrrolidinylethylamine HCl indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 1-phenyl-2-pyrrolidinylethylamine hcl, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereocenters present in pyrrolidine scaffolds allow medicinal chemists to develop molecules with suitable configurations to fit into the ligand binding site of a target protein .
Analyse Biochimique
Biochemical Properties
1-Phenyl-2-pyrrolidinylethylamine HCl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to influence the activity of neurotransmitter systems, particularly those involving dopamine and acetylcholine. The compound enhances the release of these neurotransmitters, leading to improved synaptic transmission and cognitive function. Additionally, 1-Phenyl-2-pyrrolidinylethylamine HCl interacts with proteins involved in cellular energy metabolism, thereby increasing ATP production and overall cellular energy levels .
Cellular Effects
The effects of 1-Phenyl-2-pyrrolidinylethylamine HCl on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic plasticity, which is crucial for learning and memory. The compound also influences cell signaling pathways, particularly those involving the cAMP response element-binding protein (CREB), which plays a key role in gene expression related to memory formation. Furthermore, 1-Phenyl-2-pyrrolidinylethylamine HCl has been shown to modulate cellular metabolism by increasing glucose uptake and utilization, thereby providing more energy for cellular processes .
Molecular Mechanism
At the molecular level, 1-Phenyl-2-pyrrolidinylethylamine HCl exerts its effects through several mechanisms. It binds to and activates dopamine and acetylcholine receptors, enhancing neurotransmitter release and synaptic transmission. The compound also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft. Additionally, 1-Phenyl-2-pyrrolidinylethylamine HCl modulates the activity of enzymes involved in neurotransmitter synthesis and degradation, further enhancing its cognitive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-pyrrolidinylethylamine HCl change over time. The compound is relatively stable, with minimal degradation observed under standard storage conditions. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure leads to immediate enhancements in cognitive function and energy metabolism, while long-term exposure may result in adaptive changes in neurotransmitter receptor density and signaling pathways .
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-pyrrolidinylethylamine HCl vary with different dosages in animal models. Low to moderate doses enhance cognitive function, memory, and learning without significant adverse effects. High doses can lead to toxicity, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at higher doses, and further increases in dosage do not result in additional cognitive enhancement .
Metabolic Pathways
1-Phenyl-2-pyrrolidinylethylamine HCl is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and deamination. The resulting metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. The compound also influences metabolic flux by increasing the activity of enzymes involved in glucose and lipid metabolism, thereby enhancing overall metabolic efficiency .
Transport and Distribution
Within cells and tissues, 1-Phenyl-2-pyrrolidinylethylamine HCl is transported and distributed through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake into cells. Once inside, it accumulates in specific cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Phenyl-2-pyrrolidinylethylamine HCl is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it enhances cellular energy production and neurotransmitter synthesis. It may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, further influencing its biochemical effects .
Propriétés
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSDZLXRREOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)
![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)
![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)

![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

